molecular formula C30H32O15 B12397416 4-O-Galloylalbiflorin

4-O-Galloylalbiflorin

Cat. No.: B12397416
M. Wt: 632.6 g/mol
InChI Key: UXHIYEMICNYJGK-QKYHNZPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-O-Galloylalbiflorin can be synthesized through the galloylation of albiflorin. The process involves the esterification of albiflorin with gallic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound involves the extraction of albiflorin from the roots of Paeonia lactiflora, followed by its chemical modification. The extraction process includes drying, grinding, and solvent extraction. The extracted albiflorin is then subjected to galloylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-O-Galloylalbiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1

InChI Key

UXHIYEMICNYJGK-QKYHNZPSSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Origin of Product

United States

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